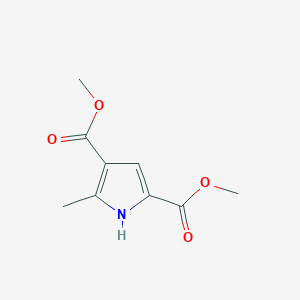
2-Methoxy-6-nitrophenol
Overview
Description
2-Methoxy-6-nitrophenol is an organic compound with the molecular formula C7H7NO4This compound appears as a yellow crystalline solid and is known for its solubility in alcohols and ethers, while being slightly soluble in water . It is primarily used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-nitrophenol can be synthesized through the nitration of 2-methoxyphenol (guaiacol). The process involves the addition of nitric acid to a solution of 2-methoxyphenol, followed by acidification to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the controlled nitration of guaiacol. The reaction is carried out under specific conditions to ensure high yield and purity. The process requires careful handling of reagents and maintenance of reaction conditions to avoid unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions can replace the methoxy group under basic conditions.
Major Products:
Reduction: The major product is 2-methoxy-6-aminophenol.
Substitution: Depending on the nucleophile, various substituted phenols can be obtained.
Scientific Research Applications
2-Methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for compounds with potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methoxy-2-nitrophenol: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Nitrophenol: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness: 2-Methoxy-6-nitrophenol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methoxy-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXFJKBQZVRPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449158 | |
| Record name | 2-Methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15969-08-1 | |
| Record name | 6-Nitroguaiacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NITROGUAIACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZLE25UH9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Methoxy-6-nitrophenol?
A1: this compound (molecular formula C₇H₇NO₄, molecular weight 169.14 g/mol) has been structurally characterized using various spectroscopic techniques. While the provided abstracts do not detail specific spectroscopic data, research on a related compound, 4-allyl-2-methoxy-6-nitrophenol, confirms its crystal structure. This molecule crystallizes in the centrosymmetric space group P with three independent molecules in the asymmetric unit []. This information suggests that similar analytical techniques could be employed to elucidate the structure of this compound.
Q2: How does the nitro group in this compound impact its function as a chemosensor compared to its analog without the nitro group?
A2: Research indicates that the presence of the nitro group in this compound significantly enhances its sensitivity and response time as a colorimetric chemosensor for amines compared to its analog lacking the nitro group []. This difference highlights the impact of structural modifications on the compound's activity and potential applications in sensing technologies.
Q3: Can this compound be used as a building block for synthesizing other compounds with biological activity?
A3: Yes, this compound serves as a key starting material in the synthesis of Schiff base ligands [, ]. These ligands, when complexed with metal ions like NiII, CuII, ZnII, and CdII, exhibit moderate to significant antibacterial activity []. This application showcases the versatility of this compound in developing novel compounds with potential medicinal applications.
Q4: Are there any studies on the environmental impact and degradation of this compound?
A4: The provided abstracts do not offer specific details regarding the environmental impact or degradation pathways of this compound. Given its potential use in various applications, further research is crucial to understand its fate in the environment and develop strategies for its safe disposal and mitigation of any potential negative ecological effects.
Q5: What are the potential applications of thallium (III) nitrate in organic synthesis involving this compound?
A5: Thallium (III) nitrate demonstrates intriguing reactivity with 4-allylphenols, a class of compounds closely related to this compound. Depending on the substituents on the aromatic ring, thallium (III) nitrate can either promote methoxylation or attack the allyl group, leading to the formation of diverse phenolic products []. This finding suggests potential applications of thallium (III) nitrate in modifying the structure of this compound and creating novel derivatives with potentially altered properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)

![Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B180475.png)

![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)


![Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-](/img/structure/B180485.png)
![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)



